



Application Notes and Protocols: Negishi Reagent in Oxidative Cyclization Reactions

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Negishi cross-coupling reaction, a cornerstone in carbon-carbon bond formation, traditionally involves the palladium- or nickel-catalyzed reaction of an organozinc reagent with an organic halide.[1] While the classical Negishi reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, a growing area of interest involves the use of organozinc reagents in oxidative cyclization reactions. These transformations often operate under distinct mechanistic pathways, including those involving radical intermediates or high-valent metal species, to construct complex heterocyclic frameworks.[1] Such heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products.[2]

This document provides detailed application notes and protocols for two distinct examples of oxidative cyclization reactions involving organozinc reagents: a copper-catalyzed aerobic oxidative coupling for the synthesis of C-1 alkylated tetrahydroisoquinolines (THIQs) and a nickel-catalyzed intramolecular radical cyclization.

I. Copper-Catalyzed Aerobic Oxidative Cross-Coupling of Tetrahydroisoquinolines (THIQs) with Organozinc Reagents



This intermolecular reaction serves as a prime example of an oxidative C-H functionalization process where the organozinc reagent acts as a nucleophile. The overall transformation is an oxidative process that utilizes molecular oxygen as the terminal oxidant.[3][4]

Reaction Principle and Mechanism

The reaction proceeds via a copper-catalyzed aerobic oxidative C(sp³)—H activation of the THIQ. The proposed mechanism involves a single-electron-transfer (SET) process. The Cu(II) catalyst oxidizes the THIQ to a nitrogen-centered radical, which then forms an iminium ion intermediate. This electrophilic intermediate is then trapped by the organozinc reagent to afford the C-1 alkylated product. EPR spectroscopy has provided evidence for the presence of a radical intermediate in this type of reaction.[3][4]

Experimental Protocol: General Procedure for the CuCl₂-Catalyzed Aerobic Oxidative Cross-Coupling

Adapted from Wang, T. et al., Org. Lett., 2015, 17, 3982-3985.[3][4]

Materials:

- Substituted N-aryl tetrahydroisoquinoline
- Dialkylzinc or organozinc halide reagent (in a suitable solvent like THF)
- Copper(II) chloride (CuCl₂)
- Anhydrous acetonitrile (CH₃CN)
- Oxygen (balloon or atmosphere)
- Standard laboratory glassware for inert atmosphere techniques

Procedure:

• To a dry reaction vial equipped with a magnetic stir bar, add the N-aryl tetrahydroisoquinoline (1.0 equiv.) and CuCl₂ (10 mol%).



- The vial is sealed with a septum and purged with oxygen (a balloon of O₂ is typically sufficient).
- Anhydrous acetonitrile is added to dissolve the solids (concentration is typically 0.1 M).
- The organozinc reagent (3.0-4.0 equiv.) is then added dropwise to the stirred solution at room temperature.
- The reaction mixture is stirred at room temperature for 4 hours.
- Upon completion (monitored by TLC or LC-MS), the reaction is quenched with a saturated aqueous solution of NH₄Cl.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired C-1 alkylated tetrahydroisoquinoline.

Quantitative Data



Entry	N-Aryl THIQ Substrate	Organozinc Reagent	Product	Yield (%)
1	N-Phenyl-THIQ	Et₂Zn	C-1-Ethyl-N- Phenyl-THIQ	92
2	N-(4- Methoxyphenyl)- THIQ	Et₂Zn	C-1-Ethyl-N-(4- Methoxyphenyl)- THIQ	85
3	N-Phenyl-THIQ	Me₂Zn	C-1-Methyl-N- Phenyl-THIQ	88
4	N-Phenyl-THIQ	(ICH2CH2CH2)2Z n	C-1-(3- lodopropyl)-N- Phenyl-THIQ	75
5	N-Phenyl-THIQ	(EtO2CCH2CH2)2 Zn	C-1-(2- Ethoxycarbonylet hyl)-N-Phenyl- THIQ	78

Table 1: Substrate scope and yields for the CuCl₂-catalyzed aerobic oxidative cross-coupling of THIQs with organozinc reagents. Data adapted from Wang, T. et al., Org. Lett., 2015, 17, 3982-3985.[3][4]

II. Nickel-Catalyzed Intramolecular Radical Cyclization/Cross-Coupling

This method demonstrates a true intramolecular cyclization where an organozinc reagent is formed in situ and participates in a radical-mediated cyclization onto a tethered alkenylboron reagent. This reaction forges two new carbon-carbon bonds and creates a stereocenter.[5][6]

Reaction Principle and Mechanism

This reaction is proposed to proceed through a hybrid transition-metal/radical cascade. A nickel catalyst facilitates the generation of a radical from an alkyl iodide. This radical then undergoes an intramolecular addition to the tethered alkenylboron moiety. The resulting boron-stabilized



radical is then trapped in a cross-coupling reaction with the organozinc reagent, which is also present in the reaction mixture. The enantioselectivity is controlled by a chiral ligand on the nickel catalyst.[5][6]

Experimental Protocol: General Procedure for Enantioselective Intramolecular Radical Cyclization/Cross-Coupling

Adapted from Chierchia, M. et al., Angew. Chem. Int. Ed., 2019, 58, 14245-14249.[5][7]

Materials:

- Alkenylboron-tethered alkyl iodide
- Organozinc chloride-lithium chloride complex (RZnCl·LiCl)
- Nickel(II) iodide (Nil₂)
- Chiral ligand (e.g., a chiral diamine or phosphine ligand)
- Anhydrous dimethylacetamide (DMA)
- Standard laboratory glassware for inert atmosphere techniques

Procedure:

- In a glovebox, to a dry reaction vial, add Nil2 (10 mol%) and the chiral ligand (12 mol%).
- Add anhydrous dimethylacetamide and stir the mixture for 15 minutes to form the catalyst complex.
- Add the alkenylboron-tethered alkyl iodide (1.0 equiv.).
- Add the organozinc reagent (2.0 equiv., as a solution in THF).
- Seal the vial and stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (typically 12-24 hours).



- Upon completion, the reaction is quenched, typically with an aqueous workup.
- The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

Purification by flash column chromatography affords the cyclized product.

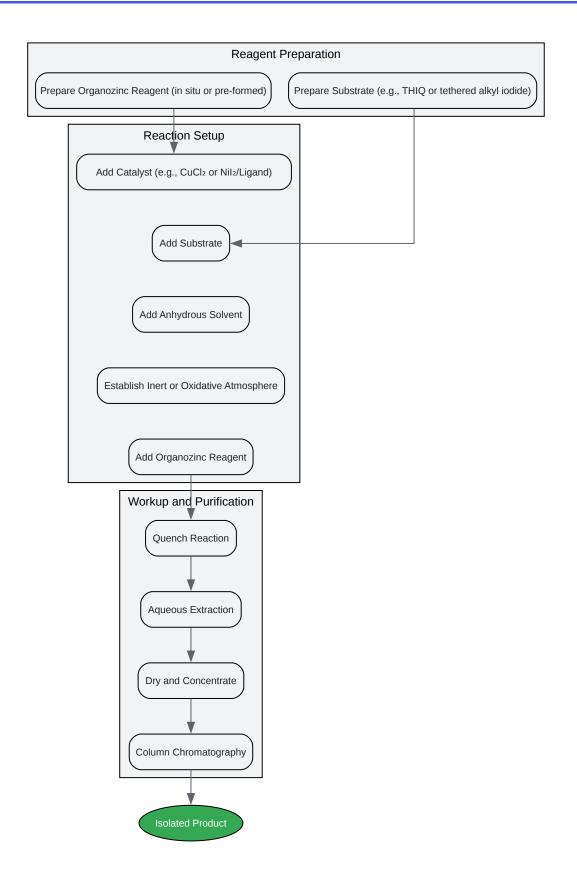
Ouantitative Data

Entry	Alkyl lodide Substrate	Organozinc Reagent	Product	Yield (%)	er
1	(E)-5-(2- iodoethoxy)p ent-1-en-1- yl)pinacol boronate	PhZnCl·LiCl	Phenyl- substituted tetrahydrofur an	85	95:5
2	(E)-6-(2- iodoethoxy)h ex-1-en-1- yl)pinacol boronate	MeZnCl·LiCl	Methyl- substituted tetrahydropyr an	70	92:8
3	(E)-N-allyl-N- (2-((2- iodoethoxy)m ethyl)allyl)anil ine derivative	EtZnCl·LiCl	Ethyl- substituted pyrrolidine	78	94:6

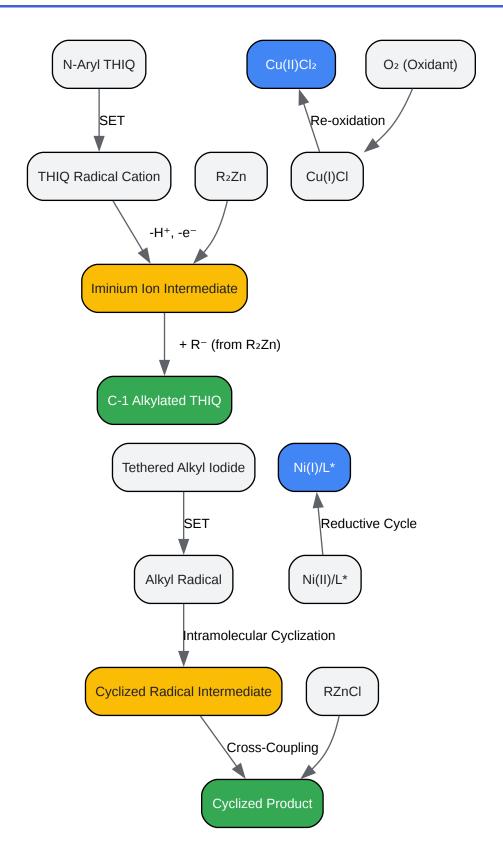
Table 2: Examples of intramolecular radical cyclization/cross-coupling. Data is illustrative based on the findings of Morken and coworkers.[5][6]

Visualizations Signaling Pathways and Experimental Workflows









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